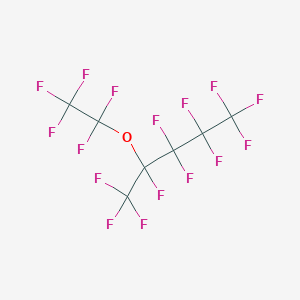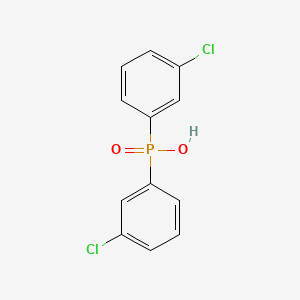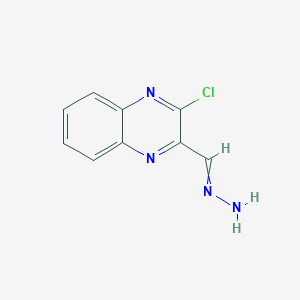
2-Chloro-3-(hydrazinylidenemethyl)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-(hydrazinylidenemethyl)quinoxaline is a quinoxaline derivative known for its significant antifungal and anti-inflammatory properties. This compound has shown promising results in combating various strains of Candida and Aspergillus species, making it a potential candidate for therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(hydrazinylidenemethyl)quinoxaline typically involves the reaction of 2-chloroquinoxaline with hydrazine derivatives under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure consistency and purity. The use of catalysts and advanced purification techniques such as recrystallization or chromatography is common to achieve high-quality product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can convert the hydrazinylidene group to hydrazine, altering the compound’s properties.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products Formed:
Oxidation: Quinoxaline N-oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-(hydrazinylidenemethyl)quinoxaline has been extensively studied for its antifungal properties. It has shown significant efficacy against Candida species, particularly Candida krusei . Additionally, it exhibits variable efficacy against Aspergillus species, making it a potential candidate for treating fungal infections .
In the field of medicine, this compound’s anti-inflammatory properties are being explored for potential therapeutic applications. Its ability to inhibit fungal growth and reduce inflammation makes it a promising candidate for further research and development.
Wirkmechanismus
The antifungal activity of 2-Chloro-3-(hydrazinylidenemethyl)quinoxaline is primarily attributed to its ability to disrupt the cell membrane integrity of fungi. It targets specific enzymes and pathways involved in cell wall synthesis, leading to cell lysis and death. The anti-inflammatory effects are believed to be due to the inhibition of pro-inflammatory cytokines and mediators .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-3-hydrazinylquinoxaline: Another quinoxaline derivative with similar antifungal properties.
3-(Hydrazinylidenemethyl)quinoxaline: Lacks the chloro group but exhibits comparable biological activities.
Uniqueness: 2-Chloro-3-(hydrazinylidenemethyl)quinoxaline stands out due to its dual antifungal and anti-inflammatory properties. The presence of the chloro group enhances its reactivity and efficacy compared to its analogs .
Eigenschaften
CAS-Nummer |
92810-53-2 |
|---|---|
Molekularformel |
C9H7ClN4 |
Molekulargewicht |
206.63 g/mol |
IUPAC-Name |
(3-chloroquinoxalin-2-yl)methylidenehydrazine |
InChI |
InChI=1S/C9H7ClN4/c10-9-8(5-12-11)13-6-3-1-2-4-7(6)14-9/h1-5H,11H2 |
InChI-Schlüssel |
MRCXIXSJSJAYJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)C=NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


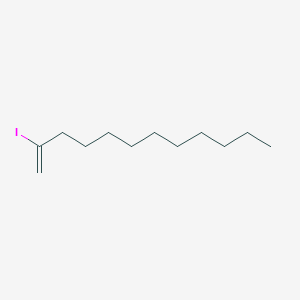

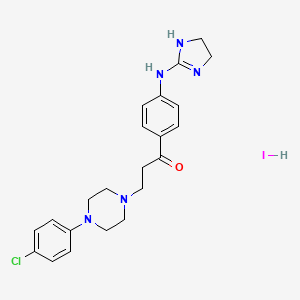
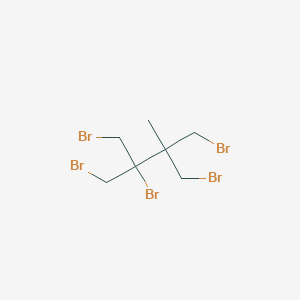
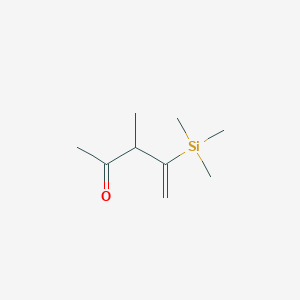
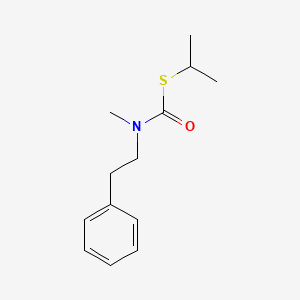
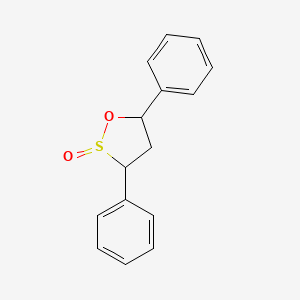
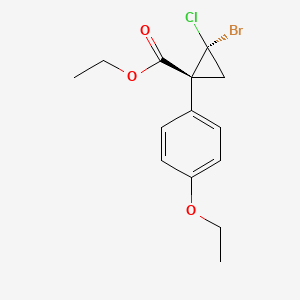
![(2R)-2-[4-[(6-Chloro-2-quinoxalinyl)oxy]phenoxy]propanoyl chloride](/img/structure/B14341544.png)
![2,4,8,10-Tetramethyl-3,9-dioxapentacyclo[6.4.0.02,7.04,11.05,10]dodecane-6,12-diol](/img/structure/B14341556.png)
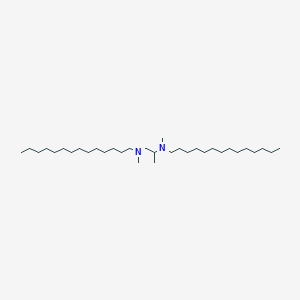
![2-[(But-2-en-1-yl)oxy]ethyl but-2-enoate](/img/structure/B14341569.png)
